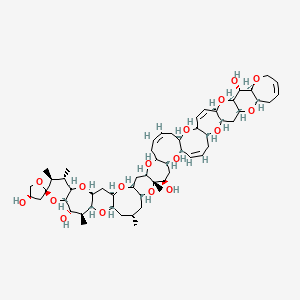
Gadopiclenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadopiclenol es un complejo paramagnético macrocíclico no iónico de gadolinio. Se utiliza principalmente como agente de contraste en la resonancia magnética (RM) para detectar y visualizar lesiones con vascularización anormal en el sistema nervioso central y otras partes del cuerpo . This compound tiene una mayor relajatividad en comparación con los agentes de contraste estándar basados en gadolinio, lo que permite una dosis más baja mientras se mantiene la calidad de la imagen .
Métodos De Preparación
La síntesis de gadopiclenol implica la formación de una estructura macrocíclica que quelata iones de gadolinio. La ruta sintética normalmente incluye los siguientes pasos:
Formación del ligando macrocíclico: El ligando macrocíclico se sintetiza a través de una serie de reacciones de condensación que involucran dihidroxipropilamina y otros intermediarios.
Quelación con gadolinio: El ligando macrocíclico se hace reaccionar entonces con cloruro de gadolinio en condiciones controladas para formar el complejo de gadolinio.
Los métodos de producción industrial implican la ampliación de estas reacciones bajo un estricto control de calidad para garantizar la pureza y la estabilidad del producto final .
Análisis De Reacciones Químicas
Gadopiclenol se somete a varios tipos de reacciones químicas:
Oxidación y reducción: El compuesto es estable en condiciones oxidativas y reductivas debido a su estructura macrocíclica.
Reacciones de sustitución: El ligando macrocíclico puede sufrir reacciones de sustitución, pero el complejo de gadolinio permanece estable en condiciones fisiológicas.
Los reactivos comunes utilizados en estas reacciones incluyen dihidroxipropilamina, cloruro de gadolinio y diversos disolventes y catalizadores . El principal producto formado es el complejo de gadolinio, que es altamente estable y presenta una alta relajatividad .
Aplicaciones Científicas De Investigación
Gadopiclenol se utiliza ampliamente en la investigación científica, en particular en los siguientes campos:
Química: Se utiliza como agente de contraste en la RM para estudiar las reacciones químicas y las estructuras moleculares.
Biología: Ayuda a visualizar los tejidos biológicos y a comprender los procesos fisiológicos.
Industria: Se emplea en el desarrollo de nuevas herramientas de diagnóstico y técnicas de imagen.
Mecanismo De Acción
Gadopiclenol ejerce sus efectos alterando las tasas de relajación de los protones de agua en su vecindad cuando se coloca en un campo magnético. Esta molécula paramagnética desarrolla un momento magnético, que mejora el contraste en las imágenes de RM . Los objetivos moleculares incluyen las moléculas de agua en los tejidos biológicos, y las vías implicadas están relacionadas con las propiedades magnéticas del gadolinio .
Comparación Con Compuestos Similares
Gadopiclenol se compara con otros agentes de contraste basados en gadolinio como gadobutrol y gadoterato:
Gadoterato: This compound exhibe una mayor estabilidad cinética y una vida media de disociación más larga en condiciones ácidas.
Compuestos similares incluyen gadobutrol, gadoterato y gadodiamida . La singularidad de this compound radica en su mayor relajatividad y estabilidad, lo que lo convierte en una opción preferible para la mejora del contraste en la RM .
Propiedades
Key on ui mechanism of action |
Gadopiclenol is a macrocyclic non-ionic complex of gadolinium and a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadopiclenol accumulates. |
|---|---|
Número CAS |
933983-75-6 |
Fórmula molecular |
C35H54GdN7O15 |
Peso molecular |
970.1 g/mol |
Nombre IUPAC |
2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+) |
InChI |
InChI=1S/C35H57N7O15.Gd/c43-19-24(46)14-36-30(49)7-4-27(33(52)53)40-10-12-41(28(34(54)55)5-8-31(50)37-15-25(47)20-44)17-22-2-1-3-23(39-22)18-42(13-11-40)29(35(56)57)6-9-32(51)38-16-26(48)21-45;/h1-3,24-29,43-48H,4-21H2,(H,36,49)(H,37,50)(H,38,51)(H,52,53)(H,54,55)(H,56,57);/q;+3/p-3 |
Clave InChI |
GNRQMLROZPOLDG-UHFFFAOYSA-K |
SMILES |
C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |
SMILES canónico |
C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |
Sinónimos |
3,6,9,15-Tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, alpha, alpha', alpha''-tris(3-((2,3-dihydroxypropyl)amino)-3-oxopropyl)-, gadolinium salt (1:1) Gadolinium 2,2',2''-(3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoate) gadopiclenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1258803.png)





![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)




![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)
